MF13 is classified as a synthetic organic compound and falls under the category of small molecules used in medicinal chemistry. Its synthesis and properties have been documented in various scientific databases and publications, including the GDB-13 database, which enumerates millions of potential molecules based on systematic chemical rules . The compound's classification is significant as it positions MF13 within the broader context of drug discovery and development.
The synthesis of MF13 involves several steps that can vary based on the desired purity and yield. While specific methods may not be exhaustively detailed in the available literature, the general synthetic pathway often includes:
The precise conditions can vary widely based on the laboratory setup and the specific goals of the synthesis.
The molecular structure of MF13 is characterized by:
This structural complexity is essential for understanding how MF13 interacts with biological targets .
MF13 participates in various chemical reactions that are critical for its functional applications:
These reactions underscore the versatility of MF13 as a chemical entity in drug development .
The mechanism of action for MF13 primarily revolves around its ability to induce apoptosis in tumor cells. This process typically involves:
Research into the specific molecular targets and pathways affected by MF13 is ongoing, providing insights into its potential therapeutic applications .
MF13 exhibits several notable physical and chemical properties:
These properties are critical for formulating MF13 into effective therapeutic agents .
MF13 has potential applications across various scientific fields:
The versatility of MF13 highlights its importance in both therapeutic contexts and fundamental research .
MF13 Cpd (CAS 38232-20-1; C₂₃H₃₄Cl₂N₄O₄) is synthesized through a sequence of stereoselective reactions to achieve its bioactive conformation. The synthesis initiates with chloroethylation of a phenylalanine-derived intermediate, introducing the bis(chloroethyl)amino group essential for DNA alkylation activity [5]. This step is followed by peptide coupling between the modified phenylalanine segment and a prolyl-norvaline ethyl ester unit, mediated by carbodiimide-based coupling agents. The final stage involves hydrochloride salt formation to enhance compound stability and crystallinity .
Chirality control at the (2S)-pyrrolidine-2-carbonyl and (2S)-pentanoic acid moieties is critical for bioactivity. Asymmetric hydrogenation and low-temperature acylation are employed to preserve stereochemical integrity, with reaction yields heavily dependent on anhydrous conditions [5]. Key challenges include the elimination of polar by-products from peptide coupling, which necessitates iterative purification between steps.
Table 1: Synthetic Steps for MF13 Cpd Derivatives
Step | Key Reactants | Intermediates | Yield Range |
---|---|---|---|
Chloroethylation | Phenylalanine derivative, ClCH₂CH₂Cl | Bis(chloroethyl)amino-phenylalanine | 60-75% |
Peptide Coupling | Prolyl-norvaline ethyl ester, DCC | Linear tripeptide ethyl ester | 45-65% |
Hydrolysis | NaOH/EtOH | Carboxylic acid derivative | 85-92% |
Salt Formation | HCl in diethyl ether | MF13 Cpd hydrochloride | 90-95% |
Optimization of MF13 Cpd synthesis focuses on catalytic efficiency and reaction parameter precision. Palladium-catalyzed cross-coupling is utilized for constructing the m-substituted phenylalanine core, with Pd(OAc)₂/XPhos systems achieving >90% conversion in Suzuki-Miyaura reactions . For peptide bond formation, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in DMF yields 78% coupling efficiency while minimizing racemization [5].
Critical reaction parameters include:
Table 2: Optimized Catalytic Systems for Key Reactions
Reaction | Catalyst System | Solvent | Temperature | Yield Improvement |
---|---|---|---|---|
Aryl Halogenation | PdCl₂(PPh₃)₂/DIPEA | THF | 65°C | 22% vs. non-catalytic |
Peptide Coupling | HATU/HOAt | DMF | 0°C → RT | 78% vs. 52% (DCC only) |
Reductive Amination | NaBH₃CN/ZnCl₂ | MeOH | 60°C | 85% (enantiopure) |
Scaling MF13 Cpd production necessitates sustainable methodologies to reduce hazardous waste and energy consumption. Solvent replacement strategies substitute dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in extraction steps, reducing environmental impact while maintaining 92% recovery [8]. Microwave-assisted synthesis accelerates the coupling step, cutting reaction time from 12 hours to 90 minutes and improving energy efficiency by 40% [8].
Plant-derived catalysts show promise for stereoselective transformations; studies utilizing Azadirachta indica extract as a bifunctional catalyst achieved 70% yield in model peptide couplings, though direct application to MF13 requires further optimization [8]. Flow chemistry systems enable continuous processing of the hydrolysis step, enhancing atom economy by 15% compared to batch reactors [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7